molecular formula C20H18FNO4 B8814740 Ezetimibe intermediate CAS No. 1076200-08-2

Ezetimibe intermediate

Numéro de catalogue: B8814740
Numéro CAS: 1076200-08-2
Poids moléculaire: 355.4 g/mol
Clé InChI: XXSSRSVXDNUAQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ezetimibe intermediate is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Ezetimibe Intermediates

The synthesis of Ezetimibe intermediates has evolved significantly due to advancements in enzyme engineering and green chemistry. Recent studies highlight the role of Halohydrin dehalogenases (HHDHs) in producing chiral intermediates essential for Ezetimibe synthesis. These enzymes catalyze the reversible dehalogenation of halohydrins to epoxides, which can then undergo selective ring-opening reactions to yield various chiral compounds necessary for drug formulation .

Table 1: Comparison of Traditional vs. Green Synthesis Methods

MethodEnvironmental ImpactEfficiencyCost Effectiveness
Traditional Chemical SynthesisHighModerateHigher
Green Enzyme EngineeringLowHighLower

The integration of HHDHs into the synthesis process has demonstrated a tenfold improvement in chemoselectivity and a 90-fold increase in substrate loading, making it a robust method for industrial-scale production .

Therapeutic Applications

Ezetimibe is primarily utilized in managing hypercholesterolemia, particularly in patients who require additional lipid-lowering therapy beyond statins. Clinical trials have shown that Ezetimibe effectively reduces low-density lipoprotein cholesterol (LDL-C) levels and can be combined with statins for enhanced efficacy.

Case Study: Combination Therapy

A notable study investigated the combination of Ezetimibe with low- or intermediate-intensity statin therapy. The findings indicated that this combination provided lipid-lowering efficacy comparable to high-intensity statin monotherapy, allowing for dose reductions without compromising therapeutic outcomes .

Table 2: Lipid-Lowering Efficacy of Ezetimibe and Statin Combinations

Treatment GroupLDL-C Reduction (%)Achieved Target LDL-C Levels (%)
Rosuvastatin + EzetimibeComparable to R1073.13%
Rosuvastatin MonotherapyHigher than R5 + E1062.69%

Safety and Side Effects

Ezetimibe has been evaluated for safety across numerous studies. A systematic review encompassing 48 randomized controlled trials demonstrated that Ezetimibe was not associated with significant adverse effects such as cancer or new-onset diabetes, reinforcing its safety profile when used appropriately .

Table 3: Overview of Adverse Events Associated with Ezetimibe

Adverse EventIncidence (%)
Mild to Moderate Events58.5
Severe EventsLow

Future Directions in Research

The future of Ezetimibe intermediates lies in further optimizing enzymatic processes and exploring new therapeutic combinations. Research is ongoing to enhance the efficiency and sustainability of their production while investigating additional clinical applications beyond cholesterol management, such as potential roles in metabolic syndrome and cardiovascular disease prevention .

Propriétés

Numéro CAS

1076200-08-2

Formule moléculaire

C20H18FNO4

Poids moléculaire

355.4 g/mol

Nom IUPAC

1-(4-fluorophenyl)-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentane-1,5-dione

InChI

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2

Clé InChI

XXSSRSVXDNUAQX-UHFFFAOYSA-N

SMILES canonique

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.